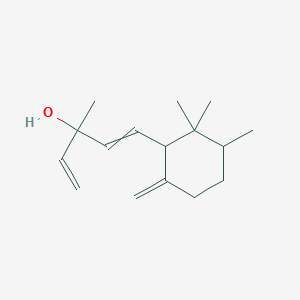![molecular formula C17H16N2O3S B14488029 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one CAS No. 65848-82-0](/img/structure/B14488029.png)
4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one is a chemical compound known for its unique structure and properties. This compound features an anilino group, a nitrophenyl group, and a pent-3-en-2-one backbone, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one typically involves the reaction of aniline with 2-nitrobenzene thiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Anilino-3-[(2-nitrophenyl)sulfanyl]but-3-en-2-one
- 4-Anilino-3-[(2-nitrophenyl)sulfanyl]hex-3-en-2-one
- 4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-2-en-2-one
Uniqueness
4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65848-82-0 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-anilino-3-(2-nitrophenyl)sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C17H16N2O3S/c1-12(18-14-8-4-3-5-9-14)17(13(2)20)23-16-11-7-6-10-15(16)19(21)22/h3-11,18H,1-2H3 |
InChI-Schlüssel |
QQIJSKWJCSYUGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)C)SC1=CC=CC=C1[N+](=O)[O-])NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


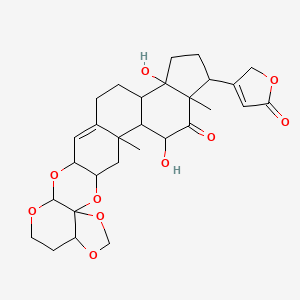
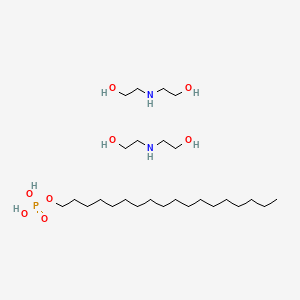
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
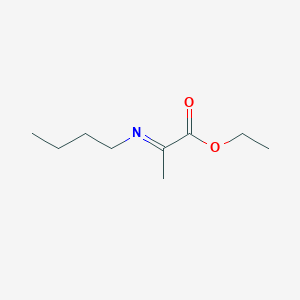
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
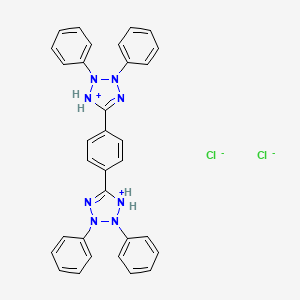
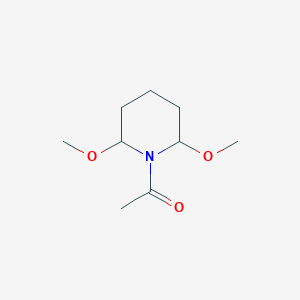
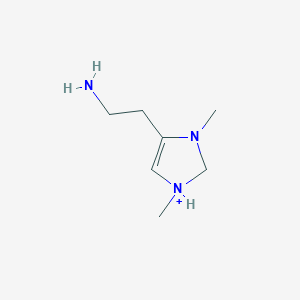
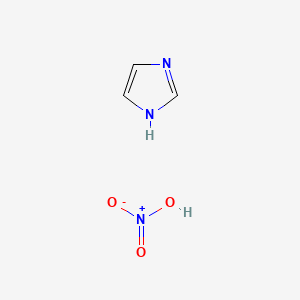
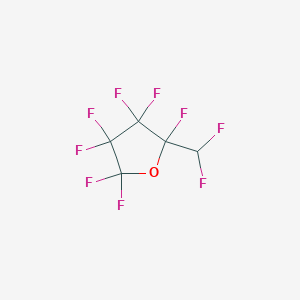
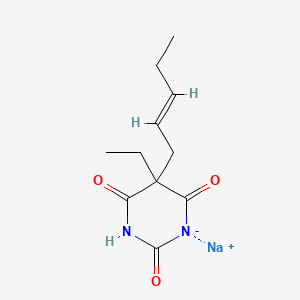
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
